Cas no 2137028-90-9 ((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)

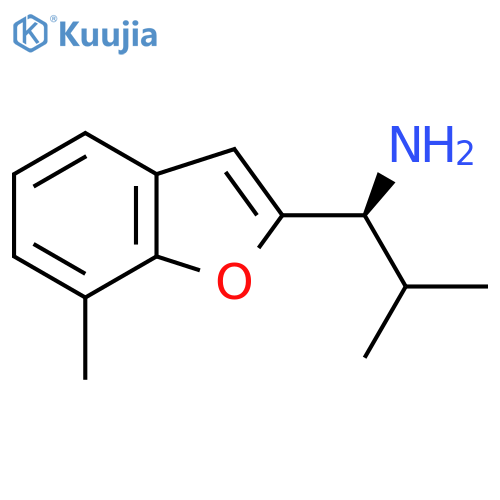

2137028-90-9 structure

商品名:(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-745232

- (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine

- 2137028-90-9

-

- インチ: 1S/C13H17NO/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8,12H,14H2,1-3H3/t12-/m0/s1

- InChIKey: NLUUBGOHZRYWIM-LBPRGKRZSA-N

- ほほえんだ: O1C2C(C)=CC=CC=2C=C1[C@H](C(C)C)N

計算された属性

- せいみつぶんしりょう: 203.131014166g/mol

- どういたいしつりょう: 203.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 39.2Ų

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745232-1.0g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 1.0g |

$1129.0 | 2024-05-23 | |

| Enamine | EN300-745232-0.1g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 0.1g |

$993.0 | 2024-05-23 | |

| Enamine | EN300-745232-0.25g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 0.25g |

$1038.0 | 2024-05-23 | |

| Enamine | EN300-745232-0.5g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 0.5g |

$1084.0 | 2024-05-23 | |

| Enamine | EN300-745232-0.05g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 0.05g |

$948.0 | 2024-05-23 | |

| Enamine | EN300-745232-5.0g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 5.0g |

$3273.0 | 2024-05-23 | |

| Enamine | EN300-745232-2.5g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 2.5g |

$2211.0 | 2024-05-23 | |

| Enamine | EN300-745232-10.0g |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |

2137028-90-9 | 95% | 10.0g |

$4852.0 | 2024-05-23 |

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

2137028-90-9 ((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量